N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Chemical Structure and Key Features
The compound N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS RN: 565167-91-1) is a pyrazolo[3,4-d]pyrimidine derivative with a 3-chlorophenyl acetamide moiety and a 4-fluorophenyl substituent at the 1-position of the heterocyclic core (Fig. 1). Its molecular formula is C₁₉H₁₂ClFN₄O₂, and it features:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is a bicyclic system fused with pyrazole and pyrimidine rings.
- A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects.
- A 3-chlorophenyl-substituted acetamide at position 5, influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-2-1-3-14(8-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-6-4-13(21)5-7-15/h1-9,11H,10H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKRHBIJSUIHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) , which is a promising target for the development of novel insecticides.
Mode of Action
, compounds with similar structures have been shown to act as activators of the insect RyR . They bind to the receptor, causing a conformational change that leads to an increased release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.
Biochemical Analysis
Biological Activity
N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H13ClFN5O2
- Molecular Weight : 397.79 g/mol
- CAS Number : 887457-94-5
The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been studied for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research indicates that the incorporation of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity against tyrosinase from Agaricus bisporus . This suggests a mechanism where the compound competes with substrates at the enzyme's active site.
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, possess antimicrobial properties. These compounds were evaluated against various bacterial strains and demonstrated significant inhibitory effects, indicating their potential use as antimicrobial agents.
Insecticidal Activity
Research focusing on related pyrazole derivatives has indicated promising insecticidal activities. For instance, novel flupyrimin derivatives showed high lethality against Plutella xylostella, a common agricultural pest, with some compounds achieving 100% mortality at concentrations as low as 400 μg/ml . While specific data for this compound is limited, its structural similarities suggest potential insecticidal applications.
Anticancer Activity
The compound's structural features position it as a candidate for anticancer research. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation in several studies. The mechanism often involves interference with cell cycle regulation and induction of apoptosis in cancerous cells.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Analogs
Compound 1 : 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide (CAS: 778623-11-3)
- Structural Differences : Replaces the 3-chlorophenylacetamide with an N-methylacetamide group.
- Implications : Reduced steric hindrance and lower molecular weight (C₁₅H₁₂ClN₅O₂ vs. C₁₉H₁₂ClFN₄O₂) may enhance solubility but decrease target affinity due to the absence of aromatic substituents.
Compound 2 : 2-[1-(3,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS: 841211-83-4)
Heterocyclic Core-Modified Analogs
Compound 3 : N-(3-Chlorophenyl)-2-[[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866350-09-6)
- Structural Differences: Replaces pyrazolo[3,4-d]pyrimidine with a chromeno[2,3-d]pyrimidine core and introduces a sulfanyl linker.
- Implications: The chromeno-pyrimidine system may alter π-π stacking interactions, while the sulfanyl group could influence metabolic stability.
Compound 4 : 2-[[3-(4-Chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide (CAS: 536714-91-7)
- Structural Differences : Features a pyrimido[5,4-b]indole core and a 2,4-difluorophenyl substituent.
Functional Group Variations
Compound 5 : N-(3-Chlorophenyl)-2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (From )
- Structural Differences : Substitutes pyrazolo[3,4-d]pyrimidin-4-one with a quinazolin-4-one core.
Compound 6 : Example 83 ()
- Structural Differences: Incorporates a chromen-4-one moiety and dimethylamino-isopropoxy substituents.
- Implications: The chromenone system may confer antioxidant or anti-inflammatory activity, while bulky substituents could affect bioavailability.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance binding to electron-deficient pockets in enzyme active sites, a feature shared with kinase inhibitors like imatinib.
- Chlorophenyl vs.
- Core Modifications: Quinazoline (Compound 5) and chromenone (Example 83) cores suggest divergent therapeutic applications, highlighting the pyrazolo[3,4-d]pyrimidine scaffold’s versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
